molecular formula C17H19N3O3S B11214997 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B11214997
M. Wt: 345.4 g/mol
InChI Key: YVHXJMNOZNKFMU-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and is substituted with a cyclopropanecarboxamide group. The presence of multiple functional groups, including the dioxido and dimethylphenyl groups, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through electrophilic aromatic substitution reactions.

    Oxidation to Form the Dioxido Group: The oxidation of the thieno[3,4-c]pyrazole core is carried out using strong oxidizing agents to introduce the dioxido functional group.

    Attachment of the Cyclopropanecarboxamide Group: The final step involves the coupling of the cyclopropanecarboxamide group to the thieno[3,4-c]pyrazole core through amide bond formation.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the dioxido group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and other reactive sites.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H19N3O3S/c1-10-4-3-5-15(11(10)2)20-16(18-17(21)12-6-7-12)13-8-24(22,23)9-14(13)19-20/h3-5,12H,6-9H2,1-2H3,(H,18,21)

InChI Key

YVHXJMNOZNKFMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CC4)C

Origin of Product

United States

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